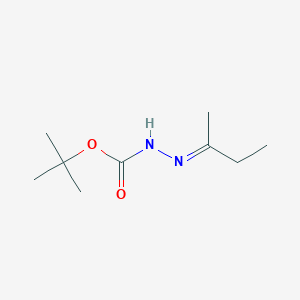

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

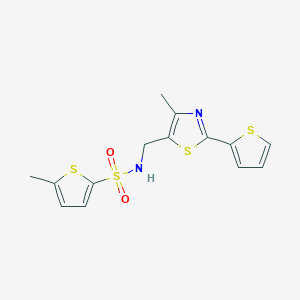

Tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is a chemical compound with the CAS number 57699-47-5 . It has a molecular weight of 186.25 and its molecular formula is C9H18N2O2 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6,10H,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

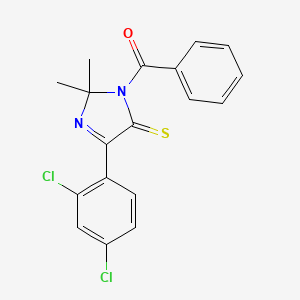

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate and its derivatives have been synthesized and characterized, showing potential as Mcl-1 antagonists. Spectral data analysis and theoretical calculations at the DFT/B3LYP/6-311G (d, p) level confirm the trans-nature of the double bond in these compounds. Molecular docking against Mcl-1 protein indicated moderate binding efficiency, suggesting their use in targeted therapy (Bhat et al., 2019).

Scalable Synthesis Techniques

Scalable synthesis techniques have been developed, including the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, showcasing significant improvements in terms of scalability, yield, safety, and cost (Bunker et al., 2011).

Metal-free C3-alkoxycarbonylation

A metal- and base-free condition for the efficient preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This process demonstrates an eco-friendly ester source, facilitating gram-scale synthesis (Xie et al., 2019).

Facile Synthesis of Substituted Hydrazines

Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to mono- or di-substituted hydrazine derivatives. This process allows for the selective removal of Boc-groups, paving the way for the synthesis of trisubstituted hydrazines (Rasmussen, 2006).

Insect Growth Regulators

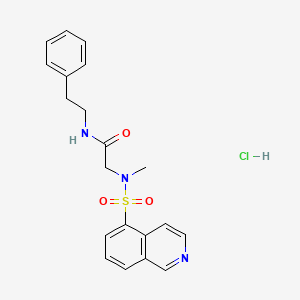

Studies on larvicidal activity of tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines have provided insights into the substituent effects on activity against Chilo suppressalis. The results suggest that hydrophobicity and specific substitution patterns enhance larvicidal activity, contributing to the development of potent derivatives (Oikawa et al., 1994).

Molecular Interactions and Anticancer Properties

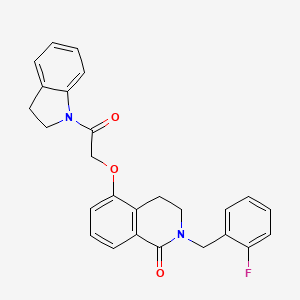

Ni(II), Cu(II), and Zn(II) complexes containing tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate derivatives have been synthesized and characterized. These complexes show significant anticancer properties against human cervical cancer cell lines, offering a new avenue for cancer treatment research (Nanjundan et al., 2017).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDPPBNJUNAGNM-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/NC(=O)OC(C)(C)C)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)

![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)

![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2741490.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)